The Quinoxaline-2-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery
The Quinoxaline-2-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of Quinoxaline-2-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals.
The quinoxaline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Among the diverse classes of quinoxaline derivatives, those bearing a carboxylate group at the 2-position have emerged as a particularly promising area of research. The quinoxaline-2-carboxylate core offers a unique combination of a rigid, aromatic scaffold amenable to diverse functionalization and a key interaction point through the carboxylate moiety. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoxaline-2-carboxylate derivatives, offering field-proven insights into the causal relationships behind their biological activities and providing detailed experimental methodologies for their synthesis and evaluation.
The Architectural Blueprint: Understanding the Quinoxaline-2-Carboxylate Scaffold
The foundational structure of a quinoxaline-2-carboxylate derivative provides multiple sites for chemical modification, each influencing the molecule's overall physicochemical properties and its interaction with biological targets. Understanding the impact of substitutions at these key positions is fundamental to designing novel therapeutic agents with enhanced potency and selectivity.
Caption: Core structure of quinoxaline-2-carboxylate with key substitution points.
Antimicrobial Activity: Targeting Bacterial and Mycobacterial Pathogens
Quinoxaline-2-carboxylate derivatives have demonstrated significant potential as antimicrobial agents, with notable activity against a range of bacteria, including the challenging Mycobacterium tuberculosis. The introduction of N-oxide moieties at positions 1 and 4 of the quinoxaline ring is a critical determinant of their antimicrobial efficacy.
Key Structural Insights for Antimicrobial Activity
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The 1,4-di-N-oxide Moiety: The presence of two N-oxide groups is a hallmark of many biologically active quinoxaline derivatives, particularly those with antibacterial properties. This feature is believed to be crucial for the mechanism of action, which may involve bioreduction to generate reactive oxygen species that damage bacterial DNA.[3] The lack of these N-oxide groups often leads to a significant loss of antimycobacterial activity.
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Substituents on the Benzene Ring (Positions 6 and 7): Modifications on the benzene portion of the quinoxaline ring have a profound impact on antimicrobial potency.
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Electron-withdrawing and Lipophilic Groups: The introduction of a chloro, methyl, or methoxy group, particularly at the 7-position, has been shown to reduce the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against M. tuberculosis.[4]
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Positional Isomerism: The specific placement of substituents is critical. For instance, moving a piperazine fragment from the 6-position to the 7-position can lead to a decrease in antitubercular activity.[3]
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The Carboxylate Group (Position 2): The nature of the ester or amide at the 2-position is a primary driver of antituberculosis activity. The general trend for improved activity follows the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl.[4] This suggests that a bulkier, lipophilic ester group enhances the compound's ability to interact with its target or penetrate the mycobacterial cell wall. Replacing an ethoxycarbonyl group with a carboxamide group has been observed to negatively affect antitubercular effectiveness.[3]
Quantitative Data for Antimicrobial Activity
| Compound ID/Reference | R (Position 7) | R' (Ester Group) | Target Organism | MIC (µg/mL) |
| Compound 4 [5] | Cl | Ethyl | M. smegmatis | 1.25 |
| M. tuberculosis | 4 | |||
| Compound 10 | Cl | Ethyl | M. tuberculosis | Good Activity |
| Compound 26 | Cl | Benzyl | M. tuberculosis | Good Activity |
| Unsubstituted Ethyl Ester | H | Ethyl | M. tuberculosis | Good Activity |
| Unsubstituted Benzyl Ester | H | Benzyl | M. tuberculosis | Good Activity |
Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth
The quinoxaline-2-carboxylate scaffold has proven to be a versatile template for the design of potent anticancer agents. These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Key Structural Insights for Anticancer Activity
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Linker at Position 2: The nature of the linkage between the quinoxaline core and other moieties at the 2-position is critical. An NH-CO linker has been shown to increase anticancer activity, whereas aliphatic linkers tend to decrease it.[1]
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Substituents on the Benzene Ring (Positions 6 and 7): The electronic properties of substituents on the benzene ring play a significant role.
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Electron-donating vs. Electron-withdrawing Groups: In some series, the replacement of electron-releasing groups (e.g., OCH3) with electron-withdrawing groups (e.g., Cl) can decrease activity.[1] Conversely, other studies have shown that an electron-withdrawing group like Cl can be more beneficial than an electron-releasing group like CH3.[1] This highlights the context-dependent nature of SAR and the importance of the overall molecular framework. A nitro group (NO2) at the 7-position has been found to decrease activity.[1]
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Substituents on Appended Aromatic Rings: For derivatives with additional aromatic rings attached to the quinoxaline core, the substitution pattern on these rings is also important. Electron-releasing groups on a phenyl ring attached at the second position of the quinoxaline system generally increase activity, while electron-withdrawing groups decrease it.[1]
Quantitative Data for Anticancer Activity
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Compound 14 [1] | MCF-7 (Breast) | 2.61 |
| Compound 3 [1] | Ty-82 (Leukemia) | 2.5 |
| THP-1 (Leukemia) | 1.6 | |
| Compound 8 [1] | MGC-803 (Gastric) | 1.49 |
| HepG2 (Liver) | 5.27 | |
| A549 (Lung) | 6.91 | |
| HeLa (Cervical) | 6.38 | |
| T-24 (Bladder) | 4.49 | |
| Compound 11 [1] | MCF-7 (Breast) | 9 |
| HCT116 (Colon) | 2.5 | |
| Compound VIIIc [6] | HCT116 (Colon) | 2.5 |
| MCF-7 (Breast) | 9.0 | |
| Compound XVa [6] | HCT116 (Colon) | 4.4 |
| MCF-7 (Breast) | 5.3 | |
| Compound 11 [7] | MCF-7 (Breast) | 0.81 |
| HepG2 (Liver) | 1.93 | |
| Compound 13 [7] | MCF-7 (Breast) | 2.91 |
Antiviral Activity: Combating Viral Replication
Quinoxaline-2-carboxylate derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses. The specific substitution patterns are crucial for potent and selective antiviral effects.
Key Structural Insights for Antiviral Activity
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Substitution at Position 6: In a series of bis-2-furyl substituted quinoxalines, the introduction of a 3-methoxyphenyl or a 2-furyl group at the 6-position resulted in good activity against influenza virus, with IC50 values of 6.2 µM and 3.5 µM, respectively.[3]
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Benzo[g]quinoxaline Derivatives: Certain 5,10-dioxo-5,10-dihydro-benzo[g]quinoxaline-2,3-dicarbonitrile derivatives have been identified as potential inhibitors of coronavirus nucleocapsid proteins.[8]
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Indolo[2,3-b]quinoxalines: The compound 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline has demonstrated significant activity against herpes simplex virus (HSV), cytomegalovirus, and varicella-zoster virus.[9]
Quantitative Data for Antiviral Activity
| Compound ID/Reference | Virus | EC50 (µM) |
| 6-(3-methoxyphenyl) derivative [3] | Influenza | 6.2 |
| 6-(2-furyl) derivative [3] | Influenza | 3.5 |
| Compound 11 [3] | Coxsackievirus B5 | 0.09 |
| Compound 12 [3] | Coxsackievirus B5 | 0.06 |
| Compound 13 [3] | Coxsackievirus B5 | 0.3 |
| 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one [3] | Hepatitis C Virus | 7.5 |
Experimental Protocols
Synthesis of Ethyl quinoxaline-2-carboxylate
The most common and efficient method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10]
Step-by-step Methodology:
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Reaction Setup: To a stirred solution of o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of ethyl 2-oxo-3-phenylpropanoate (a 1,2-dicarbonyl equivalent) (1.0 mmol).
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Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure ethyl quinoxaline-2-carboxylate.
Caption: A generalized workflow for the synthesis of ethyl quinoxaline-2-carboxylate.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-step Methodology:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the quinoxaline-2-carboxylate derivatives and incubate for 48-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-step Methodology:
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Compound Preparation: Prepare serial dilutions of the quinoxaline-2-carboxylate derivatives in a 96-well microtiter plate.
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Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, M. tuberculosis) equivalent to a 0.5 McFarland standard.
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Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
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Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The quinoxaline-2-carboxylate scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive body of research on their structure-activity relationships has provided invaluable insights into the key structural features that govern their anticancer, antimicrobial, and antiviral activities. The ability to fine-tune the biological activity through targeted modifications at various positions of the quinoxaline core offers a powerful strategy for lead optimization. Future research in this area should focus on leveraging these SAR insights to design and synthesize next-generation quinoxaline-2-carboxylate derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology and infectious diseases.
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